

Independent Validation of Licogliflozin Clinical Trial Findings: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published clinical trial findings for **licogliflozin**, a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2). While direct independent validation of the initial industry-sponsored trials is limited in the public domain, this document aims to objectively present the available data, compare it with findings for other SGLT inhibitors, and provide detailed experimental context to aid in critical evaluation.

Efficacy of Licogliflozin: Summary of Key Clinical Trial Data

Clinical trials have investigated the efficacy of **licogliflozin** in various patient populations, primarily focusing on its effects on weight management and glycemic control. The majority of the available data originates from studies sponsored by Novartis Pharmaceuticals.

Table 1: Efficacy of **Licogliflozin** in Patients with Obesity



Trial Identifier/Sour ce	Treatment Group (Dosage)	Duration	Mean Change in Body Weight from Baseline	Percentage of Patients with ≥5% Weight Loss
He et al., 2019[1]	Licogliflozin 150 mg once daily	12 weeks	-6.4 kg	Not Reported
Bays et al., 2020[2]	Licogliflozin 150 mg once daily	24 weeks	-4.1% (placebo- subtracted)	42.9%
Bays et al., 2020[2]	Licogliflozin 50 mg twice daily	24 weeks	-3.83% (placebo- subtracted)	45.3%

Table 2: Efficacy of Licogliflozin in Patients with Type 2 Diabetes (T2D)

Trial Identifier/Sour ce	Treatment Group (Dosage)	Duration	Mean Change in HbA1c from Baseline	Mean Change in Body Weight from Baseline
He et al., 2019[1]	Licogliflozin (single and multiple doses)	14 days	-0.6% (estimated from glucose reduction)	Not Reported
Harrison et al., 2022 (NASH study)[3]	Licogliflozin 150 mg once daily	12 weeks	Not the primary endpoint	Not Reported

Comparison with Other SGLT Inhibitors

To provide context, the following table summarizes the efficacy of the dual SGLT1/2 inhibitor sotagliflozin and the class of SGLT2 inhibitors.

Table 3: Efficacy of Sotagliflozin and SGLT2 Inhibitors in Type 1 and Type 2 Diabetes



Drug Class/Drug	Population	Mean Change in HbA1c from Baseline (vs. Placebo)	Mean Change in Body Weight from Baseline (vs. Placebo)	Source
Sotagliflozin (Dual SGLT1/2 Inhibitor)	Type 1 Diabetes	-0.34% to -0.42%	-1.33 kg to -3.54%	[4][5][6]
SGLT2 Inhibitors (e.g., Empagliflozin, Canagliflozin, Dapagliflozin)	Type 2 Diabetes	Variable, generally significant reductions	Significant reductions	[7]

Safety and Tolerability of Licogliflozin

The most frequently reported adverse events associated with **licogliflozin** are gastrointestinal in nature.

Table 4: Common Adverse Events Reported in Licogliflozin Clinical Trials

Adverse Event	Incidence in Licogliflozin Groups	Incidence in Placebo Groups	Source
Diarrhea	49% - 90%	25% - 43%	[1][3]
Nausea	Reported, incidence variable	Reported, incidence variable	[3]
Abdominal Pain	25% - 43%	9% - 11%	[1]
Flatulence	25% - 43%	9% - 11%	[1]

Experimental Protocols Study Design from He et al., 2019 (First-in-Human Study)



- Objective: To assess the effects of licogliflozin on body weight, metabolic parameters, and incretin hormones in patients with obesity and/or T2D.[1]
- Study Arms:
 - Obesity Study: A 12-week, randomized, placebo-controlled trial.[1]
 - Participants: 88 individuals with a BMI between 35 and 50 kg/m².[1]
 - Intervention: Licogliflozin 150 mg once daily versus placebo.[1]
 - T2D Study: A two-part study.[1]
 - Part 1 (Single-Dose): A single-dose, crossover study with 12 patients.[1]
 - Part 2 (Multiple-Dose): A 14-day, multiple-dose study with 30 patients.[1]
 - Participants: Patients with T2D aged 18 to 65 years with HbA1c between 6.5% and 10.0%.[1]
- Key Outcome Measures:
 - Change in body weight.[1]
 - Postprandial glucose and insulin levels.[1]
 - 24-hour average glucose levels (via continuous glucose monitoring).[1]
 - Urinary glucose excretion.[1]
 - Incretin hormone levels (GLP-1, PYY).[1]

Study Design from Bays et al., 2020 (Dose-Ranging Study)

 Objective: To explore the dose-response of licogliflozin on body weight in adults with overweight or obesity.[2]

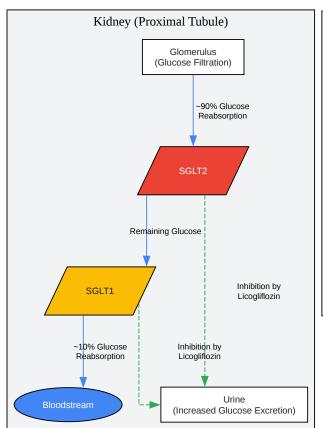


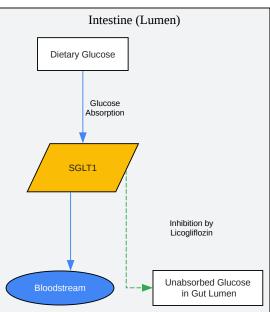
- Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, doseranging study, followed by a 24-week extension phase.[2]
- Participants: Adults aged 18 to 75 years with a BMI ≥30 kg/m² or ≥27 kg/m² with at least one obesity-related complication.[2]
- Intervention:
 - Part 1 (24 weeks): Eight different doses and regimens of licogliflozin (2.5 mg, 10 mg, 50 mg, and 150 mg once daily; 2.5 mg, 5 mg, 25 mg, and 50 mg twice daily) or placebo.[2]
 - Part 2 (24 weeks): Participants on licogliflozin were switched to lower maintenance doses (25 mg or 35 mg once daily), while the placebo group was re-randomized to licogliflozin or placebo.[8]
- Key Outcome Measures:
 - Percent change from baseline in body weight.[2]
 - Proportion of patients achieving ≥5% and ≥10% weight loss.[2]
 - Changes in waist circumference, HbA1c, blood pressure, and lipids.[2]
 - Safety and tolerability.[2]

Visualizing the Mechanism of Action Signaling Pathway of Dual SGLT1/2 Inhibition

The primary mechanism of **licogliflozin** involves the inhibition of two key glucose transporters: SGLT1 and SGLT2.[9][10] SGLT2 is predominantly responsible for glucose reabsorption in the kidneys, while SGLT1 plays a major role in glucose absorption in the intestine and also contributes to renal glucose reabsorption.[9][10] By inhibiting both, **licogliflozin** reduces glucose uptake from the gut and increases glucose excretion in the urine, leading to a net caloric deficit and improved glycemic control.[11][12]







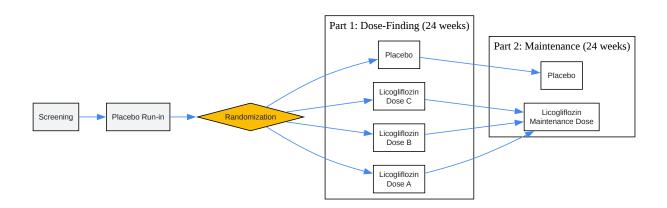
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Dual inhibition of SGLT1 and SGLT2 by licogliflozin.

Experimental Workflow for a Dose-Ranging Clinical Trial

The following diagram illustrates a typical workflow for a dose-ranging clinical trial, similar to the design of the Bays et al. (2020) study.





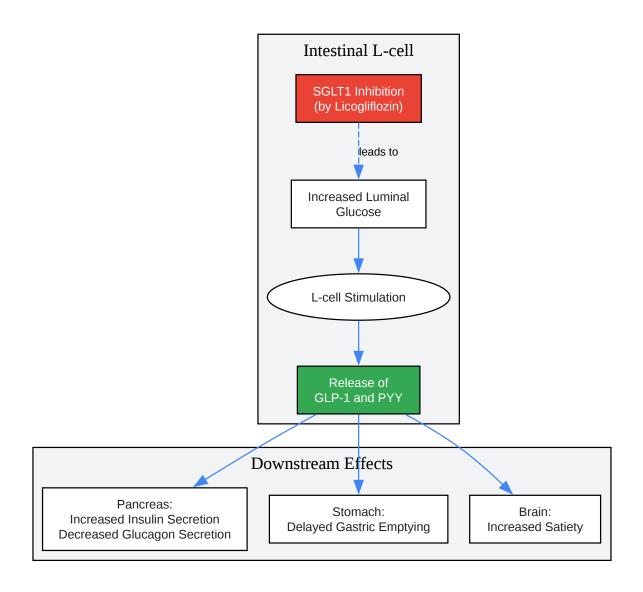
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A typical dose-ranging clinical trial workflow.

Signaling Pathway of Incretin (GLP-1 and PYY) Secretion

Inhibition of intestinal SGLT1 by **licogliflozin** is thought to increase the concentration of glucose in the gut lumen, which in turn stimulates L-cells to release incretin hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[13][14][15] These hormones play a role in glucose homeostasis and appetite regulation.[16][17][18]





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